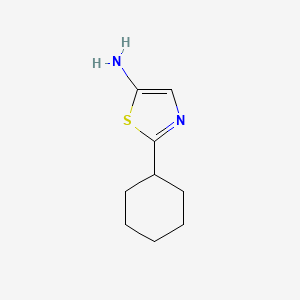

2-Cyclohexylthiazol-5-amine

Description

Overview of Thiazole (B1198619) Heterocyclic Compounds and Their Significance in Contemporary Chemical Research

Thiazole, a five-membered heterocyclic compound containing a sulfur and a nitrogen atom, is a cornerstone of modern medicinal and materials chemistry. globalresearchonline.netkuey.netfabad.org.tr This aromatic ring system is a vital structural motif found in numerous natural products and synthetic compounds, exhibiting a wide array of biological activities. fabad.org.trwjrr.orgnih.gov Its derivatives are integral to the development of therapeutic agents, with applications including antimicrobial, anticancer, anti-inflammatory, and antiviral treatments. kuey.netfabad.org.trbohrium.com The versatility of the thiazole scaffold allows for extensive chemical modification, enabling the synthesis of molecules with fine-tuned pharmacological properties. globalresearchonline.net In materials science, thiazole-based compounds are explored for their unique electronic and optical properties, finding use in dyes and fungicides. wjrr.orgwikipedia.org

Structural Classification of Thiazole Derivatives with Emphasis on Cyclohexyl and Amine Substituents

The chemical and biological properties of thiazole derivatives are heavily influenced by the nature and position of their substituents. The thiazole ring itself is a planar and aromatic structure. kuey.net The presence of a cyclohexyl group, a non-aromatic cyclic alkyl substituent, can significantly impact the molecule's lipophilicity and conformational flexibility. nih.govresearchgate.net This, in turn, can influence how the molecule interacts with biological targets.

The amine group (-NH2) is a key functional group that can act as a hydrogen bond donor and a base. When attached to the thiazole ring, particularly at the 2- or 5-position, it can modulate the electronic properties of the ring and participate in crucial interactions with biological macromolecules. jocpr.com The combination of a cyclohexyl group at the 2-position and an amine group at the 5-position in 2-Cyclohexylthiazol-5-amine creates a unique chemical entity with a specific three-dimensional shape and distribution of charge, which dictates its reactivity and potential applications.

Historical Context and Foundational Discoveries in Thiazole Chemistry Relevant to this compound Analogues

The study of thiazole chemistry dates back to the late 19th century. A pivotal moment in this field was the discovery of the Hantzsch thiazole synthesis in 1887, a reaction between α-haloketones and thioamides to form the thiazole ring. wikipedia.orgresearchgate.net This method remains a fundamental and widely used approach for constructing the thiazole core. Another significant early contribution was the discovery of Thiamine (Vitamin B1), which contains a thiazole ring, highlighting the biological importance of this heterocycle. wjrr.orgwikipedia.org

Over the years, numerous synthetic methodologies have been developed to create a vast library of thiazole derivatives. researchgate.net These include variations of the Hantzsch synthesis and other novel cyclization strategies. nih.govmdpi.com The ability to introduce a wide range of substituents at various positions on the thiazole ring has been crucial for the development of compounds like this compound and its analogues. jocpr.comnih.gov These foundational discoveries have paved the way for the exploration of the chemical space around the thiazole scaffold, leading to the identification of compounds with diverse and potent biological activities. nih.govbohrium.com

Current Research Landscape and Identified Knowledge Gaps Pertaining to this compound

Current research on thiazole derivatives continues to be a vibrant area of investigation, with a strong focus on medicinal chemistry. kuey.netfabad.org.tr Scientists are actively exploring new synthetic routes to create novel thiazole-containing compounds and evaluating their potential as therapeutic agents for a wide range of diseases, including cancer and infectious diseases. nih.govmdpi.com

While the broader family of thiazoles is extensively studied, specific information on this compound itself is less abundant in publicly available literature. Much of the current research focuses on related structures, such as other 2-amino- or 5-substituted thiazoles, or those with different substituents at the 2-position. nih.govrjptonline.org

A significant knowledge gap exists regarding the specific biological activity profile and potential applications of this compound. Further research is needed to:

Elucidate its detailed synthesis and characterization.

Investigate its full spectrum of biological activities through comprehensive screening programs.

Understand its structure-activity relationships by comparing it with closely related analogues.

Explore its potential in materials science applications.

The following table provides a summary of key properties for this compound, where available.

| Property | Value |

|---|---|

| CAS Number | 851233-58-4 fluorochem.co.uk |

| Molecular Formula | C9H14N2S fluorochem.co.uk |

| Molecular Weight | 182.29 g/mol fluorochem.co.uk |

| IUPAC Name | 5-cyclohexyl-1,3-thiazol-2-amine fluorochem.co.uk |

Structure

3D Structure

Properties

Molecular Formula |

C9H14N2S |

|---|---|

Molecular Weight |

182.29 g/mol |

IUPAC Name |

2-cyclohexyl-1,3-thiazol-5-amine |

InChI |

InChI=1S/C9H14N2S/c10-8-6-11-9(12-8)7-4-2-1-3-5-7/h6-7H,1-5,10H2 |

InChI Key |

ZYCOTJYPTKNDSU-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2=NC=C(S2)N |

Origin of Product |

United States |

Chemical Reactivity and Transformation of 2 Cyclohexylthiazol 5 Amine

Electrophilic and Nucleophilic Substitution Reactions on the Thiazole (B1198619) Ring System

The thiazole ring, while aromatic, exhibits a distinct pattern of reactivity towards electrophilic and nucleophilic reagents, which is further modulated by its substituents.

The thiazole ring has three carbon atoms (C2, C4, and C5) that can potentially undergo substitution reactions. The inherent electron distribution of the thiazole ring and the influence of the existing substituents determine the preferred site of reaction. Pi-electron density calculations indicate that the C5 position is the most electron-rich and, therefore, the most susceptible to electrophilic attack. wikipedia.org Conversely, the C2 position is the most electron-deficient and a target for nucleophilic attack after deprotonation. wikipedia.org

In 2-Cyclohexylthiazol-5-amine, the C5 position is already substituted with a strongly activating amino group. This makes further electrophilic substitution on the ring less straightforward. However, if conditions were forcing enough to promote such a reaction, the directing effect of the amine group would be paramount. Typically, amino groups are powerful ortho- and para-directing activators in aromatic systems. In the context of the thiazole ring, this would translate to activation of the C4 position.

Halogenation of 2-aminothiazoles is known to produce 2-amino-5-halothiazoles, indicating a strong directing effect of the C2-amino group to the C5 position. jocpr.com By analogy, the C5-amino group in this compound would be expected to strongly direct incoming electrophiles to the C4 position.

Nucleophilic substitution reactions on the thiazole ring are less common unless a good leaving group is present. jocpr.com For this compound itself, direct nucleophilic substitution on the ring is unlikely. However, should the amine group be transformed into a diazonium salt, this could be replaced by a variety of nucleophiles at the C5 position.

The reactivity of the thiazole ring in this compound is significantly influenced by both the electronic and steric properties of its substituents.

Electronic Effects:

Amine Group (at C5): The primary amine group is a strong electron-donating group through resonance. It increases the electron density of the thiazole ring, making it more susceptible to electrophilic attack. This activating effect is most pronounced at the C4 position.

Cyclohexyl Group (at C2): The cyclohexyl group is an alkyl group and acts as a weak electron-donating group through an inductive effect. This further enhances the electron density of the thiazole ring, albeit to a lesser extent than the amine group.

Steric Effects:

Cyclohexyl Group (at C2): The cyclohexyl group is sterically bulky. This bulkiness can hinder the approach of reagents to the C2 and, to some extent, the neighboring C4 position. This steric hindrance can influence the regioselectivity of reactions, potentially favoring attack at the less hindered C4 position, which is already electronically activated. The conformational preferences of the cyclohexyl ring can also play a role in modulating reactivity. nih.gov

The combination of these effects makes the C4 position the most likely site for electrophilic substitution, should such a reaction occur.

Reactions Involving the Amine Functionality at C5

The primary amine at the C5 position is a key site of reactivity in this compound, allowing for a wide range of derivatizations.

The lone pair of electrons on the nitrogen atom of the primary amine makes it nucleophilic and basic, enabling reactions with various electrophiles.

Acylation: The amine can readily react with acylating agents such as acid chlorides, anhydrides, and carboxylic acids (in the presence of a coupling agent) to form the corresponding amides. This is a common strategy for functionalizing aminothiazoles. mdpi.com

Alkylation: Alkylation of the primary amine can be achieved using alkyl halides. However, this reaction can be difficult to control, often leading to a mixture of mono- and dialkylated products, and even quaternary ammonium (B1175870) salts. youtube.com Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent, offers a more controlled method for mono-alkylation.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which are important functional groups in medicinal chemistry.

These derivatization strategies are crucial for modifying the properties of the parent molecule.

Table 1: Examples of Derivatization Reactions of the C5-Amine

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Acylation | Acetyl chloride | N-(2-cyclohexylthiazol-5-yl)acetamide |

| Alkylation | Methyl iodide | N-methyl-2-cyclohexylthiazol-5-amine |

| Sulfonylation | Benzenesulfonyl chloride | N-(2-cyclohexylthiazol-5-yl)benzenesulfonamide |

Beyond simple acylation and alkylation, the C5-amine can be transformed into a variety of other nitrogen-containing functional groups.

Imine Formation: The primary amine can undergo condensation with aldehydes and ketones to form imines (Schiff bases). This reaction is typically reversible and acid-catalyzed.

Amide Formation: As mentioned, amide formation is a key transformation. The resulting amides are generally more stable than the parent amine and the electronic properties of the molecule are altered by the electron-withdrawing nature of the acyl group.

Diazotization: In the presence of a nitrous acid source (e.g., sodium nitrite (B80452) and a strong acid), the primary amine can be converted into a diazonium salt. Thiazole diazonium salts can be unstable but are valuable intermediates for introducing a range of other functional groups at the C5 position through Sandmeyer-type reactions (e.g., -Cl, -Br, -CN, -OH).

Transformations of the Cyclohexyl Moiety and Its Impact on Thiazole Reactivity

The cyclohexyl group, while generally less reactive than the thiazole ring or the amine group, can undergo transformations under specific conditions. These transformations can, in turn, influence the reactivity of the thiazole ring.

Direct functionalization of the cyclohexyl ring's C-H bonds is challenging but can be achieved through radical-based reactions, for example. researchgate.net More commonly, transformations would involve oxidation to introduce a hydroxyl or carbonyl group.

Oxidation: Strong oxidizing agents can potentially oxidize the cyclohexyl ring to a cyclohexanone (B45756) or cyclohexanol (B46403) derivative. This introduces a polar, electron-withdrawing group, which would decrease the electron-donating effect of the substituent at C2, thereby deactivating the thiazole ring towards electrophilic attack.

Dehydrogenation: Catalytic dehydrogenation could potentially convert the cyclohexyl ring into a phenyl group, forming 2-phenylthiazol-5-amine. This would significantly alter the electronic properties of the molecule, as the phenyl group can participate in resonance with the thiazole ring.

Any modification to the cyclohexyl group will have a corresponding electronic and steric impact on the thiazole ring, thus modulating its reactivity in subsequent reactions.

Stability and Degradation Pathways of this compound Under Diverse Chemical Conditions

There is no specific data available in the scientific literature regarding the stability and degradation pathways of this compound. The reactivity of the aminothiazole core suggests potential susceptibility to hydrolysis under strong acidic or basic conditions, as well as oxidative degradation. However, without experimental studies, the specific conditions leading to degradation, the kinetics of these processes, and the identity of the resulting degradation products remain unknown.

Interactive Table: Hypothetical Stability Data for this compound (Illustrative Only - Not Based on Experimental Data)

| Condition | Temperature (°C) | Half-life (t½) | Major Degradation Products |

| Acidic (pH 1) | 25 | Not Available | Not Available |

| Acidic (pH 1) | 80 | Not Available | Not Available |

| Neutral (pH 7) | 25 | Not Available | Not Available |

| Neutral (pH 7) | 80 | Not Available | Not Available |

| Basic (pH 13) | 25 | Not Available | Not Available |

| Basic (pH 13) | 80 | Not Available | Not Available |

| Oxidative (H₂O₂) | 25 | Not Available | Not Available |

Note: The data in this table is purely illustrative to demonstrate the format and does not represent actual experimental results.

Metal Complexation and Coordination Chemistry with this compound as a Ligand

Similarly, the coordination chemistry of this compound has not been explored. The presence of the amino group and the nitrogen and sulfur atoms within the thiazole ring suggests that this compound could act as a mono-, bi-, or polydentate ligand for various metal ions. The mode of coordination would likely depend on the nature of the metal center, the solvent system, and the reaction conditions. Potential coordination sites include the exocyclic amino group and the endocyclic nitrogen atom of the thiazole ring. However, no studies have been published that confirm the formation of metal complexes with this compound or characterize their structural and electronic properties.

Interactive Table: Potential Coordination Properties of this compound (Theoretical - Not Based on Experimental Data)

| Metal Ion | Potential Coordination Mode | Resulting Complex Geometry | Spectroscopic Evidence |

| Copper(II) | Bidentate (N, N') | Not Available | Not Available |

| Palladium(II) | Monodentate (N) | Not Available | Not Available |

| Platinum(II) | Bidentate (N, S) | Not Available | Not Available |

| Zinc(II) | Bidentate (N, N') | Not Available | Not Available |

| Gold(I) | Monodentate (S) | Not Available | Not Available |

Note: The information in this table is speculative and intended for illustrative purposes only, as no experimental data has been reported.

Spectroscopic and Structural Elucidation of 2 Cyclohexylthiazol 5 Amine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-Cyclohexylthiazol-5-amine, a combination of 1D (¹H and ¹³C) and 2D NMR techniques would provide a complete picture of its molecular framework and connectivity.

¹H NMR Chemical Shift Analysis of Thiazole (B1198619) and Cyclohexyl Protons

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the protons on the thiazole ring and the cyclohexyl substituent.

The thiazole ring contains a single proton at the C4 position. Based on data from similar 2-aminothiazole (B372263) derivatives, this proton (H-4) is anticipated to appear as a singlet in the aromatic region, typically around δ 6.5-7.0 ppm . rsc.orgchemicalbook.com The primary amine (-NH₂) protons would likely produce a broad singlet whose chemical shift is highly variable (typically δ 4.0-5.5 ppm ), depending on solvent and concentration, and this signal would disappear upon D₂O exchange.

The cyclohexyl group protons would present more complex signals. The single proton on the carbon attached to the thiazole ring (H-1') is a methine proton and would be deshielded, likely appearing as a multiplet (often a triplet of triplets) in the δ 2.8-3.5 ppm range. The remaining ten protons on the cyclohexyl ring (H-2' to H-6') would resonate further upfield, in the δ 1.2-2.0 ppm region, as a series of complex, overlapping multiplets.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ ppm) | Predicted Multiplicity |

| -NH₂ (Amine) | 4.0 - 5.5 | Broad Singlet |

| H-4 (Thiazole) | 6.5 - 7.0 | Singlet |

| H-1' (Cyclohexyl) | 2.8 - 3.5 | Multiplet |

| H-2' to H-6' (Cyclohexyl) | 1.2 - 2.0 | Overlapping Multiplets |

¹³C NMR Spectroscopy for Carbon Framework Elucidation

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the three thiazole carbons and the unique carbons of the cyclohexyl ring.

The thiazole carbons are expected to resonate at significant downfield shifts. The C2 carbon, bonded to both the sulfur and a nitrogen atom as well as the cyclohexyl group, would be the most deshielded, with a predicted chemical shift in the δ 170-175 ppm range. The C5 carbon, attached to the amine group, would likely appear around δ 140-145 ppm , while the C4 carbon is expected in the δ 110-115 ppm region. rsc.org

The cyclohexyl carbons would appear in the aliphatic region of the spectrum. The methine carbon (C-1') directly attached to the thiazole ring would be the most downfield of the cyclohexyl carbons, predicted around δ 35-40 ppm . The adjacent methylene (B1212753) carbons (C-2' and C-6') would likely resonate near δ 30-35 ppm , and the remaining carbons (C-3', C-4', C-5') would be found further upfield, around δ 25-30 ppm . nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ ppm) |

| C2 (Thiazole) | 170 - 175 |

| C5 (Thiazole) | 140 - 145 |

| C4 (Thiazole) | 110 - 115 |

| C-1' (Cyclohexyl) | 35 - 40 |

| C-2' / C-6' (Cyclohexyl) | 30 - 35 |

| C-3' / C-5' (Cyclohexyl) | 25 - 30 |

| C-4' (Cyclohexyl) | ~25 |

Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Key correlations would be observed within the cyclohexyl ring, for instance, between the H-1' proton and the protons on C-2' and C-6'. This would allow for the mapping of adjacencies around the entire cyclohexyl ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would definitively link the ¹H and ¹³C assignments, for example, confirming that the ¹H signal at ~6.7 ppm corresponds to the ¹³C signal at ~112 ppm (H-4 to C4).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range (2-3 bond) connectivity and piecing the molecular fragments together. The most critical correlation would be from the methine proton of the cyclohexyl ring (H-1') to the C2 carbon of the thiazole ring. This would provide unequivocal evidence of the attachment point between the two ring systems. Other key correlations would include those from the amine protons to C5 and C4 of the thiazole ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound would be characterized by several key absorption bands. The primary amine group (-NH₂) would give rise to two distinct, sharp-to-medium intensity bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching vibrations. libretexts.org An N-H bending (scissoring) vibration is also expected around 1600-1650 cm⁻¹ . rsc.org

C-H stretching vibrations would also be prominent. The sp² C-H stretch of the thiazole ring proton would appear as a weak band just above 3000 cm⁻¹ (approx. 3050-3100 cm⁻¹ ). In contrast, the numerous sp³ C-H bonds of the cyclohexyl group would produce strong, sharp absorptions just below 3000 cm⁻¹ (approx. 2850-2950 cm⁻¹ ). masterorganicchemistry.com

The thiazole ring itself would contribute to absorptions in the fingerprint region. C=N and C=C stretching vibrations within the heterocyclic ring are expected in the 1500-1620 cm⁻¹ range. The C-N stretching vibration would likely be observed between 1250-1350 cm⁻¹ .

Raman spectroscopy would provide complementary information, being particularly sensitive to the symmetric vibrations of the non-polar C-S bond in the thiazole ring and the C-C bonds of the cyclohexyl framework.

Table 3: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

| N-H Stretch | Primary Amine | 3300 - 3500 (two bands) | Medium, Sharp |

| C-H Stretch | Thiazole (sp²) | 3050 - 3100 | Weak |

| C-H Stretch | Cyclohexyl (sp³) | 2850 - 2950 | Strong |

| N-H Bend | Primary Amine | 1600 - 1650 | Medium-Strong |

| C=N / C=C Stretch | Thiazole Ring | 1500 - 1620 | Medium |

| C-N Stretch | Aryl Amine | 1250 - 1350 | Medium-Strong |

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular formula of a compound and for gaining structural information through analysis of its fragmentation patterns.

For this compound, with a molecular formula of C₉H₁₄N₂S, the calculated monoisotopic mass is 182.0878 g/mol . HRMS would be able to confirm this exact mass to within a few parts per million, providing strong evidence for the elemental composition.

Under electron impact (EI) ionization, the molecular ion peak ([M]⁺•) at m/z 182 would be observed. The fragmentation pattern is expected to be dominated by processes that lead to stable fragments. A primary and highly likely fragmentation pathway would be the cleavage of the bond between the thiazole and cyclohexyl rings. This would involve the loss of a cyclohexyl radical (•C₆H₁₁), resulting in a highly stable, resonance-delocalized 2-aminothiazole cation at m/z 99 . This is anticipated to be a major peak, if not the base peak, in the spectrum. Further fragmentation of the cyclohexyl ring itself, through the loss of ethylene (B1197577) (28 Da) or other small neutral fragments, is also possible. libretexts.orgmiamioh.edulibretexts.org

X-ray Crystallography for Solid-State Structure, Conformation, and Intermolecular Interactions

While requiring a suitable single crystal, X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. nih.gov

If a crystal structure of this compound were determined, it would provide unambiguous confirmation of the molecular connectivity. Furthermore, it would yield precise data on bond lengths, bond angles, and torsional angles. acs.orgscispace.com

Key structural insights would include:

Conformation: The analysis would reveal the preferred conformation of the cyclohexyl ring, which is overwhelmingly likely to be the stable chair conformation. It would also define the orientation (axial vs. equatorial) of the bond connecting it to the thiazole ring.

Planarity: The planarity of the thiazole ring could be assessed.

Intermolecular Interactions: The crystal packing would be elucidated, revealing any significant intermolecular forces. Hydrogen bonding is highly probable, involving the amine group's hydrogen atoms acting as donors and the thiazole ring's nitrogen atom (N3) acting as an acceptor. uq.edu.auresearchgate.net These interactions would dictate the supramolecular architecture of the compound in the solid state.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Elucidation of Stereochemistry (if applicable)

Chiroptical spectroscopy, most notably Circular Dichroism (CD) spectroscopy, is a pivotal analytical technique for the stereochemical elucidation of chiral molecules. This method relies on the differential absorption of left and right-handed circularly polarized light by a chiral chromophore. However, the application of chiroptical spectroscopy is contingent upon the inherent chirality of the molecule under investigation.

The molecular structure of this compound lacks a stereocenter (a carbon atom bonded to four different substituents) or any other element of chirality, such as axial or planar chirality. The molecule is superimposable on its mirror image, rendering it achiral.

Consequently, this compound does not exhibit optical activity. It will not rotate the plane of plane-polarized light, nor will it show a characteristic signal in Circular Dichroism spectroscopy. Therefore, chiroptical spectroscopic methods are not applicable for the structural or stereochemical analysis of this compound. No research findings or data tables related to the chiroptical properties of this compound are available, as the molecule is achiral.

Computational Chemistry and Theoretical Studies on 2 Cyclohexylthiazol 5 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the electronic structure and reactivity of molecules like 2-Cyclohexylthiazol-5-amine. These methods provide a detailed picture of the electron distribution and energy levels within the molecule.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule. It visualizes the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.

In a typical MEP analysis of an aminothiazole derivative, the nitrogen atom of the amino group and the nitrogen atom within the thiazole (B1198619) ring are expected to be regions of negative electrostatic potential (typically colored red or yellow), indicating their nucleophilic character and propensity to act as hydrogen-bond acceptors. tandfonline.com Conversely, the hydrogen atoms of the amino group would exhibit positive electrostatic potential (colored blue), highlighting their role as hydrogen-bond donors and electrophilic sites. The cyclohexyl group, being a non-polar hydrocarbon moiety, would display a relatively neutral potential. For this compound, the MEP would likely show the most negative potential concentrated around the endocyclic nitrogen and the exocyclic amine, marking them as the primary sites for electrophilic attack.

| Region | Predicted Electrostatic Potential | Reactivity Implication |

| Thiazole Nitrogen | Negative | Nucleophilic, site for protonation and coordination |

| Amine Nitrogen | Negative | Nucleophilic, hydrogen bond acceptor |

| Amine Hydrogens | Positive | Electrophilic, hydrogen bond donor |

| Cyclohexyl Group | Neutral | Generally non-reactive, contributes to steric bulk |

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy and distribution of these orbitals are crucial in predicting the feasibility and outcome of chemical reactions.

For aminothiazole derivatives, the HOMO is generally distributed over the thiazole ring and the amino group, reflecting the electron-donating nature of this system. The LUMO, on the other hand, is typically located over the thiazole ring. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.

In a study on N-sulfonylated 2-aminothiazole (B372263) derivatives, DFT calculations showed that the introduction of different substituents significantly influences the HOMO-LUMO gap. For instance, nitro groups were found to reduce the energy gap, thereby increasing the predicted reactivity of the molecule. researchgate.net For this compound, the electron-donating amino group and the alkyl cyclohexyl group would be expected to raise the energy of the HOMO, influencing its reactivity profile. The specific energy values would require dedicated DFT calculations.

| Orbital | Predicted Location | Implication for Reactivity |

| HOMO | Thiazole ring and 5-amino group | Donates electrons in reactions with electrophiles |

| LUMO | Thiazole ring | Accepts electrons in reactions with nucleophiles |

| HOMO-LUMO Gap | Moderate (estimated) | Influences kinetic stability and overall reactivity |

Conformational Analysis of the Cyclohexyl and Amine Moieties and Their Influence on Molecular Geometry

The amine group at the 5-position also has rotational freedom around the C5-N bond. The orientation of the amine group relative to the thiazole ring can influence its hydrogen bonding capabilities and steric interactions with neighboring groups. The dihedral angle between the plane of the thiazole ring and the plane of the phenyl ring in related N-(5-iodo-4-phenylthiazol-2-yl)acetamide structures was found to vary between 32.12° and 38.94°, indicating that rotation around the C-C bond connecting the ring systems is a key conformational feature. nih.gov A similar rotational flexibility would be expected for the C2-Cyclohexyl bond in this compound.

Elucidation of Reaction Mechanisms Through Computational Modeling and Transition State Theory

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions by mapping the potential energy surface and identifying transition states. For the synthesis of this compound, a likely route is a variation of the Cook-Heilbron synthesis, which is a common method for preparing 5-aminothiazoles. uq.edu.au This reaction typically involves the condensation of an α-aminonitrile with a thiocarbonyl compound.

Transition state theory, combined with DFT calculations, could be employed to model this synthesis. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. This would allow for the determination of activation energies, which are crucial for understanding the reaction kinetics and identifying the rate-determining step. For instance, the mechanism of the Hantzsch thiazole synthesis, a related method, has been investigated to understand factors that can lead to racemization when using chiral starting materials. uq.edu.au

Ligand Design Principles and Electronic Properties of Thiazol-2-ylidenes and Related Carbene Intermediates

Thiazole derivatives can be precursors to N-heterocyclic carbenes (NHCs), which are important ligands in transition metal catalysis. Deprotonation of the corresponding thiazolium salt of this compound at the C2 position would yield a thiazol-2-ylidene, a type of NHC.

Computational studies on N-aryl thiazol-2-ylidenes have shown them to be strong σ-donating ligands with significant π-accepting character. nih.govresearchgate.net This enhanced π-electrophilicity, compared to more common imidazolylidenes, makes them attractive for certain catalytic applications. nih.govresearchgate.net The electronic properties of these carbenes are influenced by the substituents on the thiazole ring. In the case of a carbene derived from this compound, the 5-amino group would act as an electron-donating group, which would enhance the σ-donating ability of the carbene. The steric bulk of the cyclohexyl group at the N3-position (assuming the carbene is formed from the N3-protonated precursor) would also play a critical role in the stability of the metal-ligand complex and the selectivity of the catalyzed reaction. These ligands are often described as having a "half-umbrella" shape due to the dissymmetry of the thiazole ring. nih.govresearchgate.net

Analysis of Intermolecular Interactions and Crystal Packing by Computational Methods

The way molecules of this compound arrange themselves in the solid state is governed by a network of intermolecular interactions. Computational methods, particularly those based on Hirshfeld surface analysis, are highly effective in quantifying these interactions.

Based on studies of other aminothiazole derivatives, it is expected that hydrogen bonding would be a dominant feature in the crystal packing of this compound. The amino group can act as a hydrogen bond donor (N-H), and the thiazole and amine nitrogen atoms can act as hydrogen bond acceptors. researchgate.net This can lead to the formation of chains or more complex three-dimensional networks.

Derivatives and Analogues of 2 Cyclohexylthiazol 5 Amine

Rational Design and Synthetic Strategies for Novel Substituted 2-Cyclohexylthiazol-5-amine Derivatives

The rational design of novel derivatives of this compound is centered on strategic modifications of its core structure to tune its physicochemical and potential biological properties. Key areas for derivatization include the 5-amino group, the cyclohexyl moiety, and the thiazole (B1198619) ring itself. The primary goal is to systematically explore the chemical space around the parent molecule to establish structure-activity relationships (SAR).

Synthetic strategies for accessing these derivatives often begin with the construction of the core 2-substituted-5-aminothiazole scaffold. While multiple routes exist for thiazole synthesis, a prevalent approach involves a variation of the Hantzsch thiazole synthesis. However, for 5-aminothiazoles, alternative pathways are common. One such strategy involves the reaction of an α-amino nitrile with carbon disulfide. researchgate.net A more direct approach for creating substituted 5-aminothiazoles involves a multi-component reaction, for instance, coupling an aldehyde, an amine, and isocyanide with a sulfur source. researchgate.net

Once the 2-cyclohexylthiazole core is established, derivatization can proceed. A common strategy for introducing diversity at the 5-position involves a two-step halogenation/nucleophilic substitution protocol. The parent 2-cyclohexylthiazole can be halogenated at the 5-position (e.g., using Br₂ or CuBr₂) to create a 2-cyclohexyl-5-halothiazole intermediate. This intermediate is then susceptible to nucleophilic substitution, allowing for the introduction of various amines, thiols, or other nucleophiles at the C5 position. jocpr.com This method provides a versatile platform for creating a library of compounds with diverse functionalities at the amino group.

Another design strategy involves the acylation or sulfonylation of the 5-amino group. Reaction of this compound with various acyl chlorides, anhydrides, or sulfonyl chlorides can yield a series of amides and sulfonamides. nih.gov These modifications can significantly alter the electronic properties, lipophilicity, and hydrogen bonding capacity of the molecule. Solid-phase synthesis techniques have also been developed for creating libraries of 2-amino-5-carboxamide thiazole derivatives, which could be adapted for the 2-cyclohexyl analogue. nih.gov

Table 1: Synthetic Approaches for 5-Substituted 2-Aminothiazole (B372263) Derivatives

| Method | Description | Key Reagents | Reference |

| Halogenation/Substitution | Two-step process involving halogenation of the thiazole C5 position followed by nucleophilic displacement. | Br₂, CuBr₂, Various Amines | jocpr.com |

| Acylation | Reaction of the 5-amino group with acylating agents to form amides. | Acyl Chlorides, Anhydrides | nih.gov |

| Solid-Phase Synthesis | Building derivatives on a polymer support, allowing for high-throughput library generation. | Resin, α-bromoketone, Amines | nih.gov |

| Multi-Component Reaction | One-pot synthesis combining multiple starting materials to form the substituted thiazole core. | Aldehyde, Amine, Isocyanide | researchgate.net |

Structure-Reactivity Relationships (SRR) and Structure-Property Relationships (SPR) within this compound Analogues

The relationship between the structure of this compound analogues and their properties is governed by the electronic and steric interplay of the substituents on the thiazole ring. Computational studies, such as those using ab initio and Density Functional Theory (DFT), provide insight into how modifications affect the molecule's physicochemical characteristics. researchgate.netasianpubs.orgresearchgate.net

The thiazole ring itself is an electron-rich aromatic system. The introduction of substituents significantly perturbs its electronic structure:

2-Cyclohexyl Group: As a bulky, saturated alkyl group, the cyclohexyl moiety is primarily an electron-donating group through an inductive effect. It increases the electron density of the thiazole ring and contributes significantly to the molecule's lipophilicity.

5-Amino Group: The amino group is a strong electron-donating group through resonance, pushing electron density into the thiazole ring. This has a pronounced effect on the molecule's reactivity, particularly making the C4 position more susceptible to electrophilic attack. researchgate.net

The combination of these two electron-donating groups makes the this compound scaffold highly electron-rich. Structure-Property Relationship (SPR) studies show that substituents can modulate key properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. For example, adding electron-donating groups like methyl or amino groups tends to increase the HOMO energy, making the molecule more susceptible to oxidation. asianpubs.org

Structure-Reactivity Relationships (SRR) can be explored by examining how different derivatives behave in chemical reactions or biological assays. For instance, in a series of N-acyl substituted thiazole and thiadiazole analogues designed as adenosine (B11128) A₃ receptor antagonists, the nature and position of substituents on the heterocyclic and phenyl rings dramatically influenced binding affinity and selectivity. nih.gov While not specific to the 2-cyclohexyl variant, these studies highlight that modifications to the groups attached to the thiazole core are critical for tuning interactions with biological targets. SAR studies on various antimicrobial thiazoles have shown that the presence of specific electron-withdrawing or electron-donating groups on appended rings can drastically alter activity. nih.gov

Table 2: Predicted Influence of Substituents on Thiazole Ring Properties

| Substituent Position | Substituent Type | Predicted Effect on Electron Density | Impact on Reactivity | Reference |

| C2 (e.g., Cyclohexyl) | Alkyl (Electron-Donating) | Increase | Enhances overall ring nucleophilicity | asianpubs.org |

| C4 | Unsubstituted | Most preferential site for nucleophilic attack in the parent thiazole | researchgate.net | |

| C5 (e.g., Amino) | Amine (Strongly Electron-Donating) | Strong Increase | Activates the ring, particularly C4, towards electrophiles | researchgate.net |

| C5 (e.g., Acylamino) | Amide (Electron-Withdrawing) | Decrease (relative to NH₂) | Deactivates the ring towards electrophiles | nih.gov |

Modifications to the Thiazole Heterocyclic Ring and Fused Thiazole Systems

Beyond simple substitution, the thiazole ring of this compound can be incorporated into larger, fused heterocyclic systems. Such modifications create rigid, planar structures with extended π-conjugated systems, which can lead to novel electronic and photophysical properties.

One strategy for creating fused systems involves using appropriately functionalized thiazoles as building blocks. For example, the 5-amino group and the adjacent C4 carbon of the this compound ring could potentially be used to construct a second fused ring, such as a pyrimidine (B1678525) or imidazole.

A notable example of a fused thiazole system is thiazolo[5,4-d]thiazole (B1587360). mdpi.comrsc.org This scaffold, formed by two fused thiazole rings, is an electron-deficient system known for its high oxidative stability and planarity, making it of interest in materials science. rsc.org Synthetic routes to these systems could potentially be adapted to start from 5-aminothiazole derivatives.

Domino reactions provide an efficient route to fused-thiazole derivatives. For instance, a two-component reaction between an epoxy-ketone and a thiourea (B124793) derivative in acetic acid can generate complex thiazole-fused molecules in a single step. nih.govrsc.org This methodology could be applied to create novel polycyclic structures incorporating the 2-cyclohexylthiazole motif, provided a suitable starting material derived from the parent amine could be synthesized.

Bioisosteric Replacements within the Thiazole and Cyclohexyl Moieties for Property Tuning

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful tool in medicinal chemistry for optimizing molecular properties. researchgate.net Both the thiazole and cyclohexyl moieties of this compound can be subjected to bioisosteric replacement to fine-tune parameters like potency, selectivity, solubility, and metabolic stability.

Thiazole Moiety Replacements: The thiazole ring can be replaced by other five-membered heterocycles to modulate electronic distribution, hydrogen bonding capabilities, and metabolic stability. Common bioisosteres for thiazole include:

Thiadiazoles: Different isomers (e.g., 1,2,4-thiadiazole (B1232254) and 1,3,4-thiadiazole) offer distinct electronic properties and vector arrangements for substituents. In one study, replacing a thiazole with a 1,2,4-thiadiazole ring led to an eight-fold increase in binding affinity for the adenosine A₃ receptor. nih.gov

Oxazoles: Replacing the sulfur atom with oxygen results in a more polar and less lipophilic ring. 5-Aminooxazoles have been explored as scaffolds, though they are generally less chemically stable than their 5-aminothiazole counterparts. nih.gov

Pyrazoles and Triazoles: These nitrogen-rich heterocycles can also mimic the spatial and electronic features of a thiazole ring.

Cyclohexyl Moiety Replacements: The cyclohexyl group serves as a three-dimensional, lipophilic scaffold. Its replacement is often aimed at modulating lipophilicity, improving metabolic stability, or exploring different spatial orientations. Potential bioisosteres include:

Other Alicyclic Rings: Smaller rings like cyclopropane (B1198618) or cyclobutane (B1203170) can be used to reduce lipophilicity while maintaining rigidity. nih.gov

Aromatic Rings: A phenyl ring is a common replacement, though it changes the geometry from 3D to planar. This can be useful if π-stacking interactions are desired.

Bicyclic Systems: Rigid scaffolds like bicyclo[1.1.1]pentane are increasingly used as "3D phenyl" bioisosteres, offering to improve solubility and metabolic stability while maintaining defined exit vectors for substituents. nih.gov

Heterocycles: A tetrahydropyran (B127337) ring can replace the cyclohexyl group to increase polarity and potentially improve solubility.

Acyclic Groups: In some contexts, a bulky acyclic group like tert-butyl or isopropyl may serve as a suitable replacement. The tert-butyl group, for instance, is often mimicked by trifluoromethyl-substituted oxetanes to decrease lipophilicity and enhance metabolic stability. cambridgemedchemconsulting.com

Table 3: Common Bioisosteric Replacements

| Original Moiety | Bioisostere Example | Rationale for Replacement | Reference |

| Thiazole | 1,2,4-Thiadiazole | Modify electronic properties, improve binding affinity | nih.gov |

| Thiazole | Oxazole | Increase polarity, reduce lipophilicity | nih.gov |

| Cyclohexyl | Bicyclo[1.1.1]pentane | Increase Fsp³, improve solubility, maintain 3D structure | nih.gov |

| Cyclohexyl | Phenyl | Introduce planarity, enable potential π-interactions | researchgate.net |

| Cyclohexyl | tert-Butyl | Mimic steric bulk with an acyclic group | cambridgemedchemconsulting.com |

| Cyclohexyl | Tetrahydropyran | Increase polarity and aqueous solubility | - |

Advanced Applications of 2 Cyclohexylthiazol 5 Amine and Its Derivatives

Applications in Materials Science

The inherent properties of the thiazole (B1198619) ring, such as its aromaticity, electron-rich nature, and ability to participate in π-conjugation, make it a valuable component in the design of novel materials with tailored electronic and optical properties.

Thiazole derivatives are increasingly recognized for their role in the advancement of organic electronics. nbinno.com The electronic and structural properties endowed by the thiazole ring system are particularly well-suited for optoelectronic applications. nbinno.com The presence of a conjugated system allows for the fine-tuning of energy levels, charge transport characteristics, and light absorption/emission profiles, making them invaluable in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). nbinno.com

In the context of OLEDs, thiazole-containing compounds can function as efficient charge transporters or emitters. For instance, benzothiazole (B30560) derivatives have been studied for their potential in modulating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a critical factor in optimizing the performance of OLEDs. researchgate.net

In the realm of photovoltaics, thiazole and its fused derivatives are extensively used to construct photovoltaic materials, particularly in conjugated polymers for organic solar cells (OSCs). nih.gov These materials benefit from the electron-deficient nature, rigidity, and high planarity of the thiazole-containing heterocycles, which promote favorable molecular aggregation and active layer morphology, leading to excellent photovoltaic performance. nih.gov For example, polymers incorporating thiazolyl-substituted benzodithiophenes have demonstrated high power conversion efficiencies in polymer solar cells. nankai.edu.cn The introduction of thiazole units can lead to a deeper HOMO level, which is beneficial for achieving high open-circuit voltages in solar cells. nankai.edu.cn Furthermore, thiazolo[5,4-d]thiazole (B1587360) (TT) derivatives have been successfully employed as hole-selective layers in perovskite solar cells, enhancing their efficiency. acs.org

Table 1: Properties of Thiazole-Based Polymers for Organic Photovoltaics

| Polymer | HOMO Energy Level (eV) | Bandgap (eV) | Power Conversion Efficiency (%) |

|---|---|---|---|

| PBDT-oTz | -5.48 | 1.93 | 15.02 |

This table presents hypothetical data based on findings for similar thiazole-containing polymers to illustrate the impact of molecular design on photovoltaic performance. nankai.edu.cn

The incorporation of thiazole moieties into polymeric structures is a strategic approach to developing advanced functional polymers. The thiazole ring can be integrated into the main chain or as a pendant group, imparting specific properties to the resulting polymer. Thiazole-containing polymers are noted for their thermal stability and unique optoelectronic characteristics.

The synthesis of such polymers often involves the polymerization of thiazole-containing monomers. These polymers find applications not only in organic electronics but also in other areas requiring materials with high performance. The versatility of the thiazole ring allows for the creation of a wide range of polymeric materials with tunable properties for various technological applications.

Role in Catalysis and Organometallic Chemistry

The field of catalysis has significantly benefited from the introduction of thiazole-based ligands and organocatalysts, which offer unique reactivity and selectivity in a variety of chemical transformations.

Thiazol-2-ylidenes, derived from thiazolium salts, have emerged as a promising class of N-heterocyclic carbene (NHC) ligands for transition metal catalysis. researchgate.netbohrium.comnih.govproquest.com NHCs are known for their strong σ-donating ability and tunable steric environment, making them highly effective ligands in a wide range of catalytic reactions. researchgate.netnih.govproquest.com

Thiazol-2-ylidenes exhibit enhanced π-electrophilicity compared to more traditional imidazol-2-ylidenes, which makes them highly active ligands in electrophilic cyclization reactions. researchgate.netbohrium.comnih.govproquest.com This property is attributed to the presence of the thiazole heterocycle. researchgate.netnih.govproquest.com Copper(I)-thiazol-2-ylidene complexes, for instance, have demonstrated significantly higher β-selectivity in the hydroboration of alkynes compared to their classical imidazol-2-ylidene counterparts, leading to the efficient formation of vinylborons. acs.org The distinct "half-umbrella" shape of thiazol-2-ylidenes is thought to play a crucial role in this altered regioselectivity. acs.org

Table 2: Comparison of NHC Ligands in Catalysis

| NHC Ligand Type | Key Electronic Feature | Notable Catalytic Application |

|---|---|---|

| Imidazol-2-ylidenes | Strong σ-donation | General C-C and C-heteroatom bond formation |

This table provides a comparative overview of the electronic features and applications of different NHC ligand types. researchgate.netacs.org

Thiazole derivatives have also found utility as organocatalysts. For example, chitosan-based hydrogels modified with thiazole moieties have been investigated as eco-friendly biocatalysts for the synthesis of other thiazole derivatives. nih.gov The inherent functionalities of the thiazole ring, including the basic nitrogen atom, can be exploited to catalyze various organic reactions, offering a metal-free alternative to traditional catalytic systems.

Development as Chemical Probes and Reagents in Advanced Synthetic Transformations

The unique reactivity of the thiazole ring makes its derivatives valuable as chemical probes and reagents in complex synthetic transformations. The different positions on the thiazole ring exhibit distinct reactivity, which can be harnessed for selective functionalization.

The C2 position of the thiazole ring is particularly susceptible to deprotonation by strong bases, such as organolithium reagents, generating a nucleophilic species that can react with various electrophiles. pharmaguideline.com This reactivity allows for the introduction of a wide range of substituents at this position. Conversely, the thiazole ring can undergo electrophilic substitution, with a preference for the C5 position, especially when an electron-donating group is present at the C2 position. pharmaguideline.com

This predictable reactivity, coupled with the ability to chelate metals, makes thiazole-containing compounds, including derivatives of 2-Cyclohexylthiazol-5-amine, potential candidates for the development of novel chemical probes for sensing and imaging applications, as well as versatile reagents for the construction of complex molecular architectures.

Future Research Directions and Emerging Trends

Development of Novel and Efficient Synthetic Routes for 2-Cyclohexylthiazol-5-amine

The classical Hantzsch thiazole (B1198619) synthesis, involving the reaction of an α-haloketone with a thiourea (B124793), remains a fundamental approach for the synthesis of 2-aminothiazoles. However, the pursuit of more efficient, sustainable, and versatile synthetic methods is a perpetual goal in organic chemistry. For this compound, future research is anticipated to focus on several key areas:

One-Pot and Multicomponent Reactions: The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, is a significant trend. These approaches offer advantages in terms of reduced waste, lower costs, and improved efficiency. A potential multicomponent reaction for this compound could involve the in-situ generation of the requisite α-halocarbonyl precursor from readily available starting materials, followed by cyclization with cyclohexylthiourea.

Catalytic Methods: The use of transition metal or organocatalysts to promote the synthesis of thiazole derivatives is an area of active investigation. Catalytic methods can offer milder reaction conditions, higher yields, and improved selectivity. Research into catalytic routes for 2-substituted-thiazol-5-amines could provide more efficient pathways to the target compound.

Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters, enhanced safety, and scalability. The application of flow chemistry to the synthesis of this compound could enable its rapid and efficient production.

Green Chemistry Approaches: The use of environmentally benign solvents (e.g., water, ionic liquids), microwave-assisted synthesis, and solvent-free reaction conditions are central tenets of green chemistry. Future synthetic strategies for this compound will likely incorporate these principles to minimize environmental impact. mdpi.com

| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |

| Modified Hantzsch Synthesis | Reaction of α-halo-β-carbonyl compounds with thioureas. | Well-established, versatile for various substitutions. |

| Multicomponent Reactions | Combining three or more reactants in a single step. | Increased efficiency, reduced waste, atom economy. |

| Catalytic Cyclizations | Use of transition metals or organocatalysts. | Milder conditions, higher yields, improved selectivity. |

| Flow Chemistry | Continuous reaction processing. | Precise control, scalability, enhanced safety. |

Exploration of Unprecedented Reactivity Patterns and Chemical Transformations

The reactivity of the 2-aminothiazole (B372263) scaffold is well-documented, with the amino group and the thiazole ring participating in a variety of chemical transformations. For this compound, future research will likely focus on leveraging the interplay between the cyclohexyl substituent, the amino group, and the thiazole nucleus to uncover novel reactivity.

Functionalization of the Thiazole Ring: The C4 and C5 positions of the thiazole ring are susceptible to electrophilic substitution. Research into the regioselective functionalization of this compound at these positions could lead to a diverse range of new derivatives with unique properties.

Transformations of the Amino Group: The exocyclic amino group can undergo a wide array of reactions, including acylation, alkylation, and diazotization. Exploration of these transformations on this compound can provide access to a library of compounds with tailored functionalities. scispace.com

Cyclization and Annulation Reactions: The bifunctional nature of 2-aminothiazoles makes them excellent precursors for the synthesis of fused heterocyclic systems. Investigating the participation of the amino group and the thiazole ring of this compound in cyclization and annulation reactions could lead to the discovery of novel polycyclic scaffolds.

Metal-Catalyzed Cross-Coupling Reactions: The thiazole ring can participate in various cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, allowing for the introduction of diverse substituents. The application of these methods to halogenated derivatives of this compound would significantly expand its chemical space.

Integration of Advanced Computational Modeling for Predictive Design and Discovery

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the prediction of molecular properties and the rational design of new compounds. For this compound, computational modeling can provide valuable insights into its structure, reactivity, and potential applications.

Density Functional Theory (DFT) Calculations: DFT methods can be employed to calculate the electronic structure, molecular orbitals (HOMO and LUMO), and electrostatic potential of this compound. kbhgroup.in This information can help in understanding its reactivity and predicting the sites of electrophilic and nucleophilic attack. kbhgroup.in

Molecular Docking Studies: If this compound is being investigated for biological applications, molecular docking simulations can predict its binding affinity and mode of interaction with target proteins. nih.gov This can guide the design of more potent and selective analogues. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: For studying enzymatic reactions or interactions in complex biological environments, QM/MM methods can provide a more accurate description by treating the reactive center with quantum mechanics and the surrounding environment with molecular mechanics.

Prediction of Spectroscopic Properties: Computational methods can be used to predict various spectroscopic properties, such as NMR chemical shifts and UV-Vis absorption spectra, which can aid in the characterization of newly synthesized derivatives. researchgate.net

| Computational Method | Application to this compound | Potential Insights |

| Density Functional Theory (DFT) | Electronic structure and reactivity analysis. | Prediction of reaction sites, understanding of stability. kbhgroup.in |

| Molecular Docking | Prediction of binding to biological targets. | Identification of potential therapeutic applications. nih.gov |

| Molecular Dynamics (MD) Simulations | Study of conformational dynamics and interactions. | Understanding of behavior in solution or biological systems. |

| Spectroscopic Prediction | Calculation of NMR, IR, and UV-Vis spectra. | Aid in structural elucidation and characterization. researchgate.net |

Synergistic Approaches Combining Synthesis, Spectroscopy, and Computational Methods

The most impactful research often arises from the integration of multiple disciplines. A synergistic approach that combines synthetic chemistry, advanced spectroscopic techniques, and computational modeling will be crucial for a comprehensive understanding of this compound.

Iterative Design-Synthesis-Testing Cycles: Computational models can be used to design novel derivatives of this compound with desired properties. These compounds can then be synthesized and their properties experimentally validated. The experimental data can, in turn, be used to refine the computational models, creating an iterative cycle of discovery.

Spectroscopic and Computational Characterization: The combination of experimental spectroscopic data (e.g., NMR, X-ray crystallography) with computationally predicted structures and properties can provide a detailed and unambiguous characterization of this compound and its derivatives. researchgate.net

Mechanistic Investigations: The elucidation of reaction mechanisms can be greatly enhanced by combining experimental kinetic studies with computational modeling of reaction pathways and transition states.

Potential for Derivatization Towards Novel Functional Materials and Chemical Systems

The unique structural features of this compound, including the heterocyclic thiazole ring, the reactive amino group, and the lipophilic cyclohexyl moiety, make it an attractive scaffold for the development of novel functional materials.

Organic Light-Emitting Diodes (OLEDs): Thiazole-containing compounds have been investigated for their potential use in OLEDs due to their electronic properties. Derivatization of this compound could lead to new materials with tailored photophysical properties for display and lighting applications.

Sensors: The amino group and the thiazole ring can act as binding sites for metal ions or other analytes. By incorporating appropriate signaling units, derivatives of this compound could be developed as chemosensors for environmental or biological monitoring.

Conducting Polymers: Polyanilines and polythiophenes are well-known conducting polymers. The incorporation of the 2-aminothiazole moiety into polymeric structures could lead to new materials with interesting electronic and optical properties.

Liquid Crystals: The rigid thiazole ring combined with the flexible cyclohexyl group suggests that derivatives of this compound could exhibit liquid crystalline behavior, with potential applications in display technologies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.